

Imanixil (SAR088): A Novel Inhibitor of PIP5K2B for Potential Diabetes Treatment

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Compound of Interest

Compound Name: Imanixil

Cat. No.: B1671735

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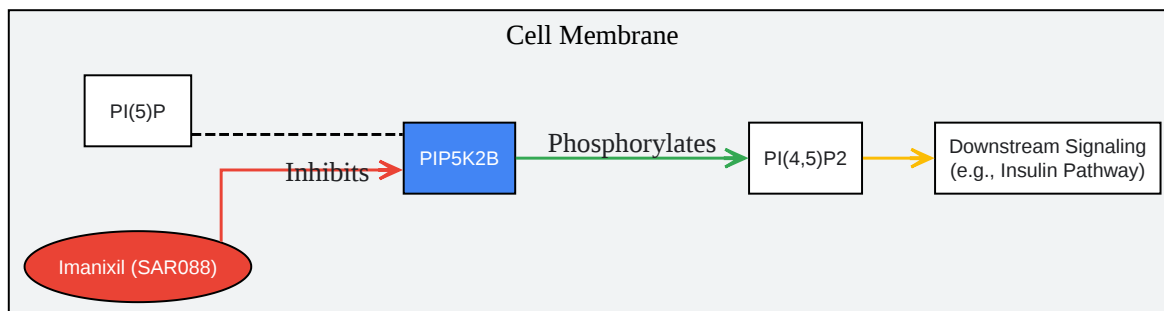
Imanixil (SAR088) is a novel, orally available small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Beta (PIP5K2B), an enzyme linked to the pathogenesis of obesity, insulin resistance, and diabetes.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **Imanixil**.

Discovery and In Vitro Characterization

Imanixil was identified through a high-throughput screening process.[1] It is characterized as a pyrimidine-2,4-diamine compound.[1] Subsequent in vitro studies demonstrated its reasonable potency, selectivity, and favorable physicochemical properties in both enzymatic and cellular assays.[1]

Mechanism of Action

Imanixil functions by inhibiting PIP5K2B, a phosphotransferase that plays a role in insulin signaling pathways.[1] By inhibiting this enzyme, **Imanixil** is believed to modulate downstream signaling, ultimately leading to improved glucose homeostasis.



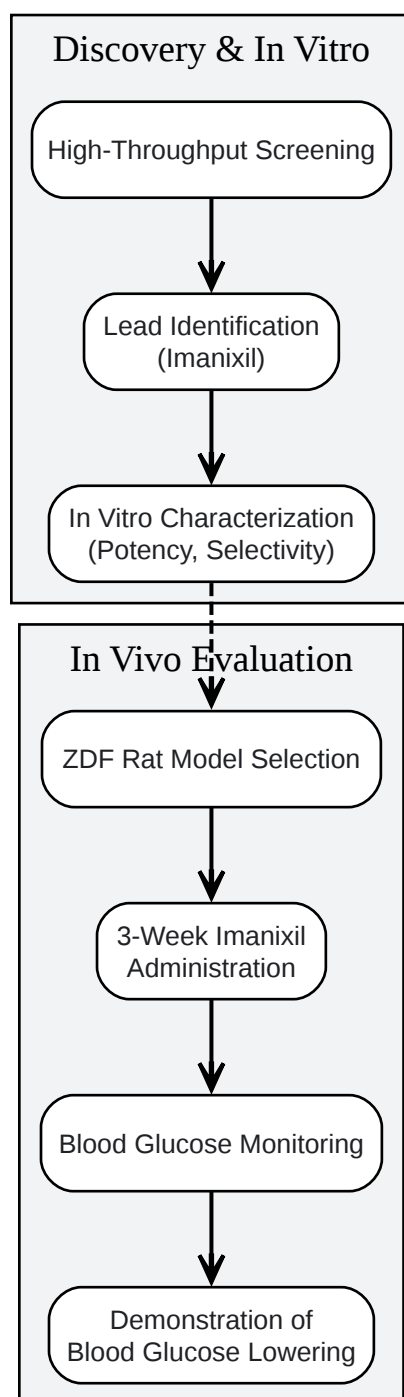
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Caption: Inhibition of PIP5K2B by **Imanixil** blocks the phosphorylation of PI(5)P to PI(4,5)P2.

Preclinical In Vivo Studies

The efficacy of **Imanixil** was evaluated in a preclinical animal model of diabetes.

- Animal Model: Obese and hyperglycemic male Zucker diabetic fatty (ZDF) rats were used.
- Treatment: **Imanixil** was administered to the ZDF rats.
- Duration: The treatment period was 3 weeks.
- Primary Endpoint: Blood glucose levels were monitored.
- Results: The study found that **Imanixil** lowered blood glucose levels in the treated rats.



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Caption: Workflow from high-throughput screening to in vivo efficacy testing of **Imanixil**.

Quantitative Data Summary

Parameter	Value/Observation	Model System	Reference
Compound Class	Pyrimidine-2,4-diamine	-	
In Vitro Activity	Reasonable potency and selectivity	Enzymatic and cellular assays	
In Vivo Efficacy	Lowered blood glucose levels	Male Zucker diabetic fatty rats	
Treatment Duration	3 weeks	Male Zucker diabetic fatty rats	

Conclusion

Imanixil (SAR088) is the first-in-class orally available and in vivo active inhibitor of PIP5K2B. Its ability to lower blood glucose in a preclinical model of diabetes suggests its potential as a therapeutic agent for insulin resistance and diabetes. Further development and clinical trials are necessary to establish its safety and efficacy in humans.

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References

- 1. Discovery and pharmacological characterization of a novel small molecule inhibitor of phosphatidylinositol-5-phosphate 4-kinase, type II, beta - PubMed [pubmed.ncbi.nlm.nih.gov]
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